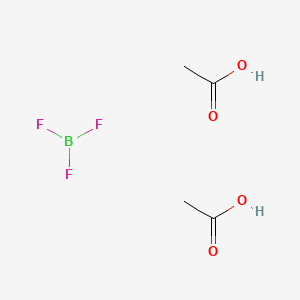

Acetic acid;trifluoroborane

説明

. This compound is a complex formed between boron trifluoride and acetic acid. It is known for its utility as a catalyst in various organic reactions due to its strong Lewis acid properties .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;trifluoroborane involves the direct reaction of boron trifluoride with acetic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:

[ \text{BF}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{C}_4\text{H}_8\text{BF}_3\text{O}_4 ]

This reaction is exothermic and requires careful handling due to the reactivity of boron trifluoride .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process typically involves the following steps:

Purification of Boron Trifluoride: Ensuring the boron trifluoride used is free from impurities.

Controlled Reaction: The reaction between boron trifluoride and acetic acid is carried out in a controlled environment to manage the exothermic nature of the reaction.

Product Isolation: The resulting complex is isolated and purified to obtain the final product.

化学反応の分析

Types of Reactions

Acetic acid;trifluoroborane undergoes various types of chemical reactions, primarily due to its strong Lewis acid properties. Some of the common reactions include:

Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one group in a molecule with another.

Addition Reactions: It can also catalyze addition reactions, where two or more molecules combine to form a larger molecule.

Common Reagents and Conditions

The compound is often used in conjunction with other reagents to facilitate specific reactions. Common reagents include:

Alkyl Halides: Used in substitution reactions.

Alkenes and Alkynes: Used in addition reactions.

The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example:

Substitution Reactions: The products are typically substituted organic compounds.

Addition Reactions: The products are larger organic molecules formed by the addition of smaller molecules.

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Formula : C₄H₈BF₃O₄

- Molecular Weight : 187.91 g/mol

- CAS Number : 373-61-5

- Appearance : Brown-yellow to yellow liquid

- Melting Point : 140°C to 148°C

These properties make acetic acid; trifluoroborane a versatile reagent in many chemical reactions.

Applications in Organic Synthesis

- Catalyst in Reactions : Acetic acid; trifluoroborane is primarily used as a catalyst in organic synthesis. It facilitates various reactions, including:

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to stabilize reactive intermediates enhances the efficiency of these synthetic pathways .

Applications in Pharmaceuticals

Acetic acid; trifluoroborane plays a crucial role in the pharmaceutical industry:

- Antimicrobial Activity : Research has shown that compounds derived from acetic acid; trifluoroborane exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant activity against pathogens like Escherichia coli and Candida albicans .

- Drug Development : The compound is involved in the development of new drugs by aiding in the synthesis of biologically active molecules. Its utility as a reagent allows for the efficient modification of existing drug scaffolds to enhance efficacy and reduce toxicity .

Applications in Agrochemicals

- Synthesis of Pesticides : Acetic acid; trifluoroborane is employed in the synthesis of various agrochemicals, including pesticides. Its reactivity allows for the incorporation of fluorinated groups into organic molecules, which can enhance biological activity and stability against environmental degradation .

- Enhancing Crop Protection Agents : The compound's ability to modify chemical structures makes it valuable for developing new crop protection agents that are more effective and environmentally friendly .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives synthesized using acetic acid; trifluoroborane showed enhanced antimicrobial activity compared to traditional compounds. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of established antibiotics, indicating potential for developing new treatments for resistant bacterial strains .

Case Study 2: Development of Fluorinated Pesticides

Research highlighted the use of acetic acid; trifluoroborane in synthesizing novel fluorinated pesticides. These compounds exhibited improved efficacy against target pests while minimizing non-target effects, showcasing the compound's role in sustainable agriculture .

作用機序

The mechanism of action of acetic acid;trifluoroborane primarily involves its function as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved include:

Activation of Substrates: By accepting electron pairs, it activates substrates, making them more reactive.

Stabilization of Transition States: It stabilizes transition states in chemical reactions, lowering the activation energy and increasing the reaction rate.

類似化合物との比較

Similar Compounds

Some compounds similar to acetic acid;trifluoroborane include:

Boron Trifluoride: A strong Lewis acid used in similar applications.

Boron Trichloride: Another boron halide with strong Lewis acid properties.

Trifluoroacetic Acid: An organofluorine compound with similar reactivity.

Uniqueness

What sets this compound apart from these similar compounds is its specific complex structure, which provides unique catalytic properties. Its combination of boron trifluoride and acetic acid allows it to facilitate a broader range of reactions with higher efficiency .

生物活性

Acetic acid; trifluoroborane (C₄H₈BF₃O₄) is a complex formed from acetic acid and boron trifluoride. This compound has garnered attention in various fields, including organic synthesis and biological studies. Its unique properties and interactions make it a subject of interest for researchers investigating its biological activity.

- Molecular Formula : C₄H₈BF₃O₄

- Molecular Weight : 187.91 g/mol

- Boiling Point : 143-146 °C

- Melting Point : -47 °C

- Density : 1.353 g/cm³

The biological activity of acetic acid; trifluoroborane is largely attributed to its ability to form complexes with various biomolecules. The boron atom in trifluoroborane can interact with electron-rich sites on biomolecules, potentially influencing their activity. Research indicates that such interactions may enhance the solubility and bioavailability of certain compounds, making them more effective in biological systems.

Case Study: Curcuminoids Derivatization

A study explored the derivatization of curcuminoids using boron trifluoride in acetic acid as a means to improve detection sensitivity in biological samples. This method significantly enhanced the mass spectrometric analysis of curcuminoids, demonstrating the utility of the acetic acid; trifluoroborane complex in biological assays. The results showed an average 28-fold increase in peak area for the complex compared to underivatized compounds, indicating improved sensitivity and potential for pharmacokinetic studies .

Comparative Analysis of Auxins

Another investigation focused on the synthesis and biological activities of fluorinated auxins, including 4-trifluoromethylindole-3-acetic acid. This study compared the root formation-promoting activity of various auxins, revealing that fluorinated compounds could exhibit enhanced biological effects compared to their non-fluorinated counterparts. The findings suggest that modifications involving trifluoroborane may lead to compounds with superior biological efficacy .

Data Table: Biological Activities of Related Compounds

Safety and Handling

Acetic acid; trifluoroborane is classified as hazardous. It can cause severe skin burns and eye damage upon contact, and ingestion can be harmful. Proper safety measures should be taken when handling this compound, including the use of protective equipment and adherence to safety guidelines.

特性

IUPAC Name |

acetic acid;trifluoroborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTMJGCQSLZICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

373-61-5 | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen bis(acetato-O)difluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。